2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Overview
Description
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique structure featuring two dioxaborolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronates with diols under dehydrating conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with boronic acid derivatives in the presence of a dehydrating agent such as toluene or xylene, often under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Catalysts and solvents are chosen to maximize the purity and yield of the final product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other boron-containing reduced species.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism by which 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atoms with various molecular targets. In organic synthesis, the boron atoms facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. In medicinal applications, the boron atoms can interact with biological molecules, potentially leading to therapeutic effects such as in BNCT, where boron atoms capture neutrons and release high-energy particles that destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is unique due to its dual dioxaborolane rings, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more efficient and selective reactions in organic synthesis and other applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16B2O4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIZSANKBSZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C)C)B2OC(C(O2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233055 | |
Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230299-23-7 | |
Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230299-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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